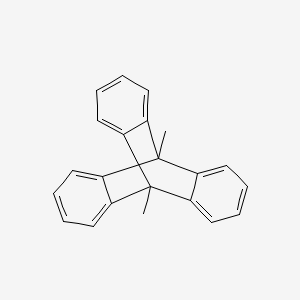![molecular formula C11H11NO B11938334 5-Azatricyclo[6.3.1.04,9]dodeca-2,8(12),10-trien-6-one CAS No. 38898-51-0](/img/structure/B11938334.png)
5-Azatricyclo[6.3.1.04,9]dodeca-2,8(12),10-trien-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Azatricyclo[6.3.1.04,9]dodeca-2,8(12),10-trien-6-one is a complex organic compound with the molecular formula C11H11NO and a molecular weight of 173.21 g/mol . This compound is characterized by its unique tricyclic structure, which includes a nitrogen atom integrated into the ring system. It is primarily used in research settings and has various applications in chemistry and related fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azatricyclo[6.3.1.04,9]dodeca-2,8(12),10-trien-6-one typically involves multi-step organic reactions. One common method includes the hydrogenation of 1-(4,5-diamino-10-aza-tricyclo[6.3.1.0]dodeca-2,4,6-trien-10-yl)-2,2,2-trifluoro-ethanone in methanol under hydrogen pressure with palladium-carbon catalysts . The reaction conditions are crucial for achieving high yields and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
5-Azatricyclo[6.3.1.04,9]dodeca-2,8(12),10-trien-6-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the tricyclic structure, potentially leading to the formation of simpler compounds.
Substitution: The nitrogen atom in the ring system can participate in substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different nitrogen-containing compounds, while substitution reactions can introduce various functional groups into the tricyclic structure.
Applications De Recherche Scientifique
5-Azatricyclo[6.3.1.04,9]dodeca-2,8(12),10-trien-6-one has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a subject of study in biological research, particularly in understanding its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry
Mécanisme D'action
The mechanism of action of 5-Azatricyclo[6.3.1.04,9]dodeca-2,8(12),10-trien-6-one involves its interaction with specific molecular targets. The nitrogen atom in the tricyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
10-Azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene: This compound has a similar tricyclic structure but differs in the position of the nitrogen atom and the overall ring configuration.
1-(4,5-Dinitro-10-aza-tricyclo-[6.3.1.0]dodeca-2,4,6-trien-10-yl)-2,2,2-trifluoro-ethanone: This derivative includes additional functional groups, such as nitro and trifluoro groups, which significantly alter its chemical properties.
Uniqueness
5-Azatricyclo[6.3.1.04,9]dodeca-2,8(12),10-trien-6-one is unique due to its specific tricyclic structure and the presence of a nitrogen atom within the ring system. This configuration imparts distinct chemical and physical properties, making it valuable for various research applications.
Propriétés
Numéro CAS |
38898-51-0 |
|---|---|
Formule moléculaire |
C11H11NO |
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
5-azatricyclo[6.3.1.04,9]dodeca-2,8(12),10-trien-6-one |
InChI |
InChI=1S/C11H11NO/c13-11-6-8-5-7-1-3-9(8)10(12-11)4-2-7/h1-5,7,9-10H,6H2,(H,12,13) |
Clé InChI |
YZFIDCUKWLNQKV-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC3C=CC2C(C=C3)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(NZ)-N-[6-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine;hydrochloride](/img/structure/B11938282.png)




![4-[[5-amino-1-(3-methylthiophene-2-carbonyl)-1,2,4-triazol-3-yl]amino]benzenesulfonamide](/img/structure/B11938308.png)

![N-[2-[4-amino-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]-2-methylpropyl]pyridine-2-carboxamide](/img/structure/B11938322.png)

![2-[3-Hydroxy-2-[2-(naphthalen-2-ylmethylsulfonyl)acetyl]imino-1,3-thiazol-4-yl]acetic acid](/img/structure/B11938339.png)

